3-(4-Ethoxyphenyl)-1,4-dimethyl-1h-pyrazol-5-ol
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Overview
Description
3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an ethoxyphenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The ethoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the ethoxyphenyl group.
Scientific Research Applications
3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
8-(4-Ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound shares the ethoxyphenyl group but has a different core structure.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Another compound with a similar ethoxyphenyl group but a different heterocyclic core.
Uniqueness
3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol is unique due to its specific pyrazole core structure, which imparts distinct chemical and biological properties. Its combination of the ethoxyphenyl group with the pyrazole ring makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-2,4-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H16N2O2/c1-4-17-11-7-5-10(6-8-11)12-9(2)13(16)15(3)14-12/h5-8,14H,4H2,1-3H3 |
InChI Key |
SKRRWHVAFBNITR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)N(N2)C)C |
Origin of Product |
United States |
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